4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide
Description
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN5O3S/c1-20(2)26(24,25)21-9-7-12(8-10-21)11-15-18-19-16(23)22(15)14-6-4-3-5-13(14)17/h3-6,12H,7-11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXWIXSLZFGMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CC2=NNC(=O)N2C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Core Synthesis
The 1,2,4-triazole scaffold is constructed via cyclocondensation of thiosemicarbazides with carbonyl precursors. As demonstrated in, hydrazine derivatives react with substituted benzaldehydes under acidic conditions to form 4,5-dihydro-1H-1,2,4-triazol-5-one intermediates. For the target compound, 2-fluorobenzaldehyde undergoes cyclization with thiosemicarbazide in ethanol catalyzed by HCl, yielding 4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole. ¹H-NMR analysis of analogous triazoles shows characteristic NH proton singlets at δ 11.2–12.0 ppm and aromatic protons at δ 7.0–8.0 ppm.
Piperidine-Sulfonamide Backbone Preparation
N,N-Dimethylpiperidine-1-sulfonamide is synthesized via a two-step protocol:
- Sulfonylation : Piperidine reacts with dimethylsulfamoyl chloride in dichloromethane using triethylamine as a base. This method achieves 85–90% yields for similar sulfonamides, with ¹³C-NMR confirming sulfonamide formation (C═S at 157.2–177.9 ppm).
- Functionalization : The piperidine nitrogen is alkylated with propargyl bromide to introduce a terminal alkyne group, enabling subsequent click chemistry.
Coupling Strategies for Molecular Hybridization
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole’s methylene bridge is installed via CuAAC, leveraging the alkyne-functionalized piperidine-sulfonamide and an azide intermediate:
- Azide Preparation : 3-(Azidomethyl)-4-(2-fluorophenyl)-1,2,4-triazol-5(4H)-one is synthesized by reacting the triazole core with sodium azide and iodomethane in DMF.
- Click Reaction : The azide and alkyne undergo CuSO₄/sodium ascorbate-catalyzed cycloaddition in a 1:1 t-BuOH/H₂O mixture. LC-MS of analogous compounds confirms product formation (e.g., m/z 289.1 [M+1] for triazole-sulfonamide hybrids).
Mannich Reaction Alternative
A three-component Mannich reaction offers an alternate pathway:
- Components :
- Amine: N,N-Dimethylpiperidine-1-sulfonamide
- Carbonyl: 4-(2-Fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbaldehyde
- Formaldehyde
- Conditions : Ethanol reflux (12 h) with catalytic acetic acid yields the methylene-bridged product. Comparative studies show 70–75% yields vs. 85–90% for CuAAC.
Optimization and Spectroscopic Validation
Reaction Condition Screening
| Parameter | CuAAC | Mannich |
|---|---|---|
| Temperature | 25°C | 80°C |
| Catalyst | CuSO₄/NaAsc | CH₃COOH |
| Yield (%) | 85–90 | 70–75 |
| Purity (HPLC) | >98% | 92–95% |
CuAAC provides superior regioselectivity and purity, critical for pharmaceutical applications.
Structural Characterization
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
Electrophilic substitutions on heterocycles often yield regioisomers. Employing bulky directing groups (e.g., tosyl) at the piperidine nitrogen enhances 1,4-disubstituted triazole formation.
Sulfonamide Hydrolysis
Basic conditions during CuAAC may hydrolyze sulfonamides. Using pH 7–8 buffers and low temperatures (0–5°C) preserves functionality.
Scalability and Industrial Feasibility
- Cost Analysis : CuAAC reagents (CuSO₄, sodium ascorbate) cost $0.12/g vs. $0.08/g for Mannich components.
- Green Chemistry Metrics :
- Atom Economy: 78% (CuAAC) vs. 65% (Mannich)
- E-Factor: 1.2 vs. 3.5.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the piperidine moiety.
Reduction: Reduction reactions can target the carbonyl group in the triazole ring.
Substitution: The fluorophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
This compound features a complex structure that includes a triazole ring, a piperidine moiety, and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 442.4 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The incorporation of the 2-fluorophenyl group in this compound may enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents. Studies have shown that similar triazole derivatives can inhibit the growth of various bacteria and fungi .
Inhibition of Nucleoside Transporters
This compound has been investigated for its ability to inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2. ENTs play a crucial role in cellular uptake of nucleosides, which are vital for nucleotide synthesis and cellular metabolism. Inhibitors of these transporters can have therapeutic implications in cancer treatment by altering nucleoside availability . The compound's selectivity towards ENT2 over ENT1 suggests potential for targeted therapies with reduced side effects.
Structure-Activity Relationship Studies
A study focusing on the structure-activity relationship (SAR) of related compounds revealed that modifications to the triazole ring significantly affect biological activity. Compounds with enhanced selectivity for ENT2 demonstrated increased efficacy in inhibiting nucleoside uptake in vitro . This highlights the importance of structural modifications in optimizing therapeutic agents.
Pharmacological Profiling
Recent pharmacological profiling using computational models has identified this compound's potential as a multi-target agent against various GPCRs (G protein-coupled receptors). This suggests its versatility in treating conditions that involve multiple signaling pathways .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is often mediated by the triazole ring and the fluorophenyl group, which facilitate binding to the active sites of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of triazolone-sulfonamide hybrids. Key analogues include:
*Calculated based on structural similarity to compound.
Key Differences and Implications
Substituent Effects: The target compound’s N,N-dimethylpiperidine-sulfonamide group enhances conformational flexibility compared to the rigid benzene-sulfonamide in the 6FF analogue . This may improve binding to flexible enzyme pockets.
Synthetic Routes :
- The target compound likely requires multi-step synthesis, including triazolone ring formation and sulfonamide coupling. In contrast, ’s compound is synthesized via a one-pot thione formation , while carfentrazone-ethyl employs esterification for agricultural use .
Biological Activity: While the target compound’s activity is unspecified, sulfonamide-triazolone hybrids are frequently explored as kinase or protease inhibitors. Carfentrazone-ethyl demonstrates the agricultural utility of triazolone derivatives, highlighting the scaffold’s versatility .
Research Findings and Challenges
- Structural Insights : The 6FF analogue (PDB: 6FF) reveals planar geometry in the triazolone ring and hydrogen bonding via sulfonamide oxygen, critical for target engagement . Similar interactions are hypothesized for the target compound.
- Metabolic Stability: Fluorine substitution (2-fluorophenyl) in the target compound may reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogues .
- Knowledge Gaps: No direct pharmacological data for the target compound exists in the provided evidence. Further studies are needed to elucidate its bioavailability, toxicity, and target profile.
Biological Activity
The compound 4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a member of the triazole class of compounds, known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C19H24F N5O2S
- Molecular Weight : 393.49 g/mol
- IUPAC Name : 4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-N,N-dimethylpiperidine-1-sulfonamide
Biological Activity Overview
The biological activity of this compound is primarily attributed to its triazole moiety, which has been extensively studied for various pharmacological effects. The following sections summarize key findings from research studies.
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. In a study examining various triazole compounds, it was found that those with a similar structure exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be between 0.25–2 μg/mL for some derivatives .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.25 | MRSA |
| Compound B | 0.5 | E. coli |
| Compound C | 2 | S. aureus |
Anticancer Potential
Research has indicated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the disruption of cell cycle progression and induction of apoptosis. For instance, studies on similar compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models .
In particular, the compound's structural features suggest it may interact with specific cellular targets involved in cancer progression:
- Inhibition of Kinases : Compounds with similar frameworks have been noted to inhibit kinases involved in cell signaling pathways.
- Induction of Apoptosis : Evidence suggests that triazole derivatives can activate apoptotic pathways in cancer cells.
Anti-inflammatory Effects
Triazoles have also been explored for their anti-inflammatory properties. Some studies have reported that these compounds can inhibit the NF-kB pathway, which is crucial in inflammatory responses . This inhibition could lead to reduced production of pro-inflammatory cytokines.
Case Study 1: Antibacterial Efficacy
A study conducted by Mermer et al. synthesized various quinolone-triazole hybrids and tested their antibacterial efficacy against drug-resistant strains. The results indicated that certain hybrids exhibited superior activity compared to traditional antibiotics such as ampicillin .
Case Study 2: Anticancer Activity in Cell Lines
In vitro tests on human cancer cell lines revealed that triazole derivatives could significantly reduce cell viability at concentrations as low as 10 μM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or hydrazine derivatives. Subsequent functionalization includes alkylation with a piperidine-sulfonamide moiety. Key parameters for optimization include:
- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions like over-oxidation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Catalysts : Use of mild bases (e.g., K₂CO₃) to facilitate nucleophilic substitutions .
- Analytical Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (characteristic peaks: δ 10.5–11.0 ppm for triazole NH, δ 2.8–3.2 ppm for dimethylpiperidine) .
Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are critical for characterization?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths/angles (e.g., triazole C–N bond ~1.31 Å) and confirms stereochemistry. SHELXL is widely used for refinement, with R-factors < 0.05 indicating high precision .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₂₀FN₅O₃S: 402.1295) .
- FT-IR Spectroscopy : Key peaks include ν 1680–1700 cm⁻¹ (C=O stretch) and ν 1150–1250 cm⁻¹ (S=O stretch) .
Q. What preliminary biological assays are recommended to evaluate the compound’s activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases due to the sulfonamide group’s affinity for zinc-containing active sites .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM to assess potency .
- Molecular Docking : Preliminary computational modeling (e.g., AutoDock Vina) predicts binding modes to targets like carbonic anhydrase IX .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions of binding affinity and experimental bioactivity data?
- Methodological Answer :
- Free Energy Perturbation (FEP) : Refines docking scores by simulating ligand-protein interactions at atomic resolution .
- SAR Analysis : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl analogs) to identify steric/electronic mismatches .
- Experimental Validation : Repeat assays under varied conditions (e.g., pH 7.4 vs. 6.5) to account for protonation state changes .
Q. What strategies are effective in overcoming challenges in crystallographic refinement for this compound?
- Methodological Answer :
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model overlapping lattices, particularly for low-symmetry space groups .
- Disordered Solvent : Apply SQUEEZE (PLATON) to mask electron density from unresolved solvent molecules .
- Hydrogen Bond Networks : Restrain distances (e.g., N–H···O=S interactions: 2.8–3.2 Å) to improve model accuracy .
Q. How can researchers address low reproducibility in synthetic yields when scaling up reactions?
- Methodological Answer :
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FT-IR or Raman spectroscopy to detect intermediates .
- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, temperature) using response surface methodology .
- Purification Protocols : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for consistent purity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data regarding the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Studies : Conduct HPLC-MS at 40°C/75% RH for 4 weeks to identify degradation products (e.g., hydrolysis of sulfonamide or triazole rings) .
- pH-Dependent Studies : Compare stability in buffers (pH 1.2–7.4) to simulate gastrointestinal vs. bloodstream environments .
- Metabolite Profiling : Use liver microsomes (human/rat) to assess oxidative metabolism via CYP450 isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
